SYHA1813 Blood-Brain Barrier Delivery Technical Support Center

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Compound of Interest		
Compound Name:	SYHA1813	
Cat. No.:	B12380502	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **SYHA1813**, focusing on its delivery across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **SYHA1813**?

A1: **SYHA1813** is a potent multi-kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] [3][4] By inhibiting VEGFR, it demonstrates anti-angiogenic effects.[1] Its inhibition of CSF1R modulates the tumor microenvironment by affecting tumor-associated macrophages.[3] Preclinical studies have shown that this dual inhibition leads to potent antitumor activity against glioblastoma.[1][2][5]

Q2: Has **SYHA1813** been shown to cross the blood-brain barrier?

A2: Yes, preclinical studies have demonstrated that **SYHA1813** can effectively penetrate the blood-brain barrier.[1][2] This has been observed in mouse models bearing intracranial glioblastoma xenografts, where the administration of **SYHA1813** led to a prolonged survival time.[1][2]

Q3: What are the reported in vivo effects of **SYHA1813** on brain tumors?



A3: In vivo studies have shown that **SYHA1813** exhibits significant antitumor activity against glioblastoma in both immune-competent and immune-deficient mouse models.[1][2] It has been shown to inhibit the growth of meningioma xenografts in mouse models as well.[6] In glioblastoma models, **SYHA1813** treatment has been associated with prolonged survival.[1][2] Furthermore, it has shown synergistic antitumor efficacy when combined with a PD-1 antibody. [1][2][5]

Q4: What is the proposed signaling pathway for **SYHA1813**'s antitumor effect in meningioma?

A4: In meningioma cells, **SYHA1813** has been found to activate the p53 pathway and impair DNA repair.[6] Mechanistically, it is suggested that **SYHA1813** activates p53 via the ATM/CHK signaling pathway, leading to suppressed proliferation, induction of cell cycle arrest, apoptosis, and cellular senescence.[6]

Troubleshooting Guides

Issue 1: Inconsistent or low brain tissue concentration of SYHA1813 in animal models.



Potential Cause	Troubleshooting Step	Expected Outcome
Improper drug formulation and administration	For in vivo studies, ensure SYHA1813 is prepared as a self-microemulsion matrix for oral administration to enhance solubility and absorption.[7] Verify the accuracy of the administered dose based on the body weight of each animal.[7]	Consistent and predictable plasma and brain concentrations of SYHA1813.
Variability in animal physiology	Standardize the age, weight, and strain of the animal models used in the experiments. Ensure consistent housing and dietary conditions.	Reduced inter-animal variability in pharmacokinetic profiles.
Issues with tissue harvesting and processing	Perfuse animals with ice-cold saline to remove blood from the brain tissue before harvesting. Snap-freeze brain tissue immediately in liquid nitrogen to prevent drug degradation.	Accurate measurement of SYHA1813 concentration in the brain parenchyma.
Analytical method sensitivity	Validate the sensitivity and linearity of the analytical method (e.g., LC-MS/MS) used for quantifying SYHA1813 in brain homogenates.	Reliable and reproducible quantification of low drug concentrations in the brain.

Issue 2: Lack of significant tumor growth inhibition in intracranial xenograft models.

Troubleshooting & Optimization

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Potential Cause	Troubleshooting Step	Expected Outcome
Suboptimal dosing regimen	Based on preclinical data, a dose of 10 mg/kg once daily via oral administration has shown efficacy in a subcutaneous meningioma xenograft model.[7] For glioblastoma models, refer to the dosing used in the relevant publications.[8] Consider a dose-escalation study to determine the optimal dose for your specific model.	Significant inhibition of tumor growth and increased survival in treated animals.
Tumor model resistance	Characterize the expression of VEGFR and CSF1R in your tumor cell line to ensure they are valid targets. Consider using cell lines that have been previously shown to be sensitive to SYHA1813, such as U87MG or GL261-Luc.[8]	Observed antitumor effects consistent with the drug's mechanism of action.
Insufficient treatment duration	In a meningioma xenograft model, treatment was administered for 21 days.[7] Ensure the treatment duration is sufficient to observe a therapeutic effect.	A clear therapeutic window to observe the antitumor effects of SYHA1813.
Blood-brain barrier efflux	While SYHA1813 crosses the BBB, active efflux by transporters like P-glycoprotein (P-gp) could potentially limit its brain accumulation. Consider co-administration with a P-gp inhibitor in a pilot study to assess its impact on efficacy,	Enhanced brain retention of SYHA1813 and potentially improved antitumor efficacy.



though this is an exploratory step not directly reported in the provided literature.

Data Presentation

Table 1: In Vitro Inhibitory Activity of SYHA1813

Target Kinase	IC50 (nmol/L)
VEGFR-1	2.8[3][4]
VEGFR-2	0.3[3][4]
VEGFR-3	4.3[3][4]
CSF1R	19.3[3][4]

Table 2: In Vivo Antitumor Efficacy of SYHA1813 Monotherapy

Tumor Model	Treatment Dose	Tumor Growth Inhibition	Reference
BRAF wild-type MeWo melanoma xenograft	5 mg/kg	72.5%	[9]
BRAF V60E-mutant A375 melanoma xenograft	5 mg/kg	79.8%	[9]

Experimental Protocols

Protocol 1: In Vivo Subcutaneous Xenograft Mouse Model for Meningioma

 Cell Culture: Culture IOMM-Lee meningioma cells in appropriate media until they reach the desired confluence for injection.

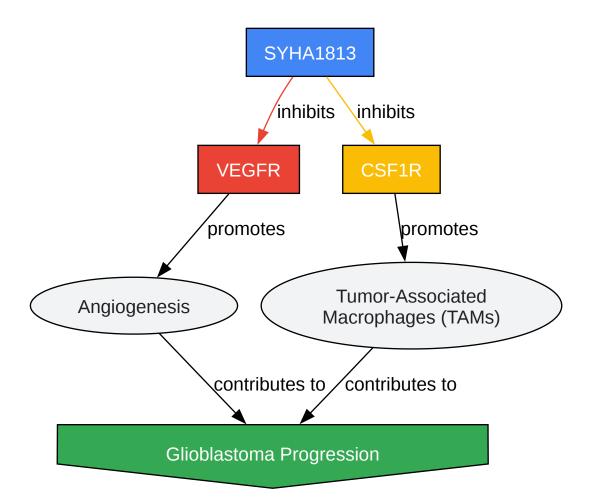


- Animal Model: Use BALB/c nude mice for tumor implantation.
- Tumor Inoculation: Subcutaneously inject IOMM-Lee cells into the flank of each mouse.
- Tumor Growth and Grouping: Allow tumors to grow to a palpable size. Randomly divide the mice into a treatment group and a control group.
- Drug Preparation: Prepare SYHA1813 as a self-microemulsion matrix for oral administration at a dose of 10 mg/kg body weight. The vehicle control should be the self-microemulsion matrix without SYHA1813.[7]
- Drug Administration: Administer SYHA1813 or vehicle orally once daily for 21 days.[7]
- Tumor Measurement: Measure tumor volumes every other day using a digital caliper.

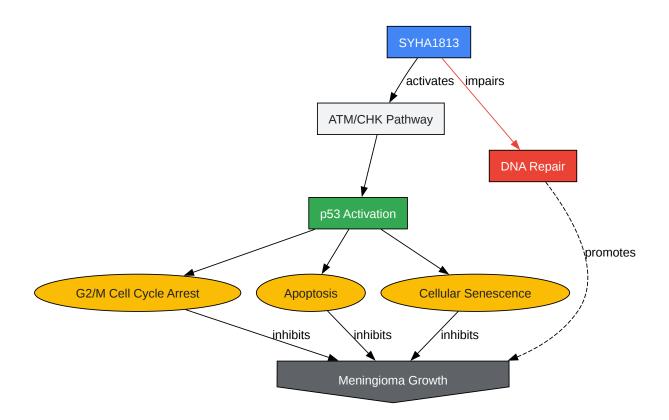
 Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) x 1/2.[7]
- Body Weight Monitoring: Record the body weight of each mouse every other day to monitor for toxicity.
- Endpoint: At the end of the treatment period, euthanize the mice, excise the tumors, and record the final tumor weights.[7]

Mandatory Visualizations

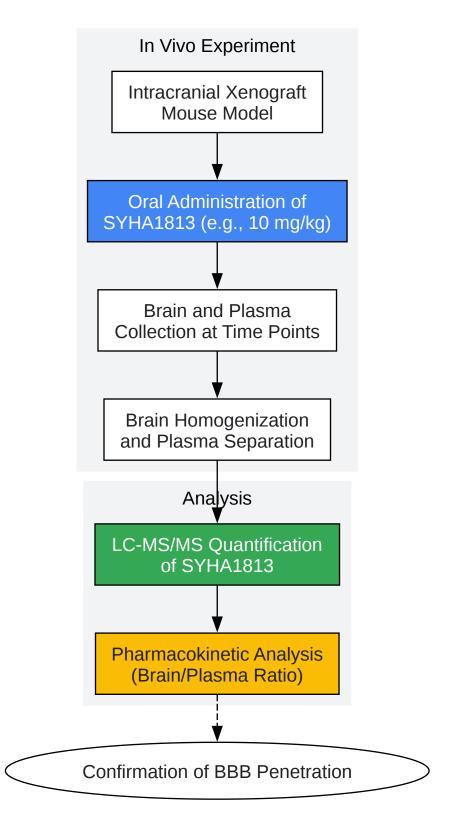












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